methyl 4-(2-methoxy-2-oxoethyl)-2-{[(1-methyl-1H-indol-2-yl)carbonyl]amino}-1,3-thiazole-5-carboxylate
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Overview
Description
Methyl 4-(2-methoxy-2-oxoethyl)-2-{[(1-methyl-1H-indol-2-yl)carbonyl]amino}-1,3-thiazole-5-carboxylate is a complex organic compound with a fascinating structure. Let’s break it down:
Methyl Group (CH₃): Attached to the thiazole ring, the methyl group provides stability and influences the compound’s reactivity.
Thiazole Ring: A five-membered heterocyclic ring containing nitrogen and sulfur atoms. Thiazoles are found in various natural products and pharmaceuticals.
Indole Moiety: The indole ring, derived from tryptophan, imparts biological activity and is commonly found in alkaloids and neurotransmitters.
Ester Functionality (COOCH₃): The ester group contributes to the compound’s lipophilicity and solubility.
Preparation Methods
Synthetic Routes::
Condensation Reaction:
Indole Carbonylation:
- Industrial-scale production involves optimizing reaction conditions, catalysts, and purification methods.
- Continuous flow processes are preferred for efficiency and scalability.
Chemical Reactions Analysis
Oxidation: The thiazole ring can undergo oxidation to form the corresponding thiazole-5-carboxylic acid.
Reduction: Reduction of the ester group yields the corresponding alcohol.
Substitution: The ester can be hydrolyzed to the carboxylic acid or converted to other derivatives.
Common Reagents: Sodium hydroxide (NaOH), palladium catalysts, reducing agents.
Major Products: Methyl 4-(2-methoxy-2-hydroxyethyl)-2-thiazole-5-carboxylate, indole-2-carboxylic acid.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of novel compounds.
Biology: Investigated for potential bioactivity (e.g., antimicrobial, antitumor).
Medicine: Explored as a drug candidate due to its indole-thiazole hybrid structure.
Industry: Applied in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
Targets: The indole moiety may interact with specific receptors or enzymes.
Pathways: Further studies are needed to elucidate the precise mechanisms.
Comparison with Similar Compounds
Unique Features: The combination of indole and thiazole motifs sets this compound apart.
Similar Compounds: Other indole-based thiazoles, such as 5-(2-methoxy-2-oxoethyl)-1-methyl-1H-indole-2-carboxylic acid.
Biological Activity
Methyl 4-(2-methoxy-2-oxoethyl)-2-{[(1-methyl-1H-indol-2-yl)carbonyl]amino}-1,3-thiazole-5-carboxylate (CAS Number: 1574527-78-8) is a compound of interest due to its diverse biological activities. This article reviews its synthesis, biological properties, and potential applications, supported by relevant data tables and research findings.
Chemical Structure and Properties
The molecular formula of the compound is C18H17N3O5S with a molecular weight of 387.4 g/mol. Its structure features an indole moiety, which is known for various biological activities, particularly in medicinal chemistry.
Synthesis
The synthesis of thiazole derivatives, including this compound, often involves multi-step processes that can include cyclization reactions with indole derivatives. Recent studies have reported efficient methods for synthesizing related thiazolidine and thiazole compounds, highlighting their potential as bioactive agents .
Biological Activities
1. Antitumor Activity
Research indicates that thiazolidine derivatives exhibit significant antitumor properties. For instance, a study showed that certain thiazolidinones reduced cell viability in glioblastoma multiforme cells . The methyl thiazole derivative discussed here may share similar mechanisms of action due to its structural characteristics.
2. Enzyme Inhibition
Thiazole derivatives have been reported to inhibit various enzymes, including tyrosyl-DNA phosphodiesterase I and neuraminidase . Such inhibitory activities are crucial for developing therapeutic agents against diseases such as cancer and viral infections.
3. Antimicrobial Properties
Compounds containing indole and thiazole moieties have demonstrated antimicrobial activity against several pathogens. The presence of the indole structure is associated with enhanced antimicrobial effects, making this compound a candidate for further exploration in this area .
Table 1: Summary of Biological Activities
Detailed Research Findings
Recent investigations into the biological activities of related compounds have shown promising results:
- Antitumor Activity : A study evaluated the cytotoxic effects of thiazolidinone derivatives on multiple cancer cell lines, revealing that specific modifications to the thiazole structure enhanced activity against glioblastoma cells .
- Enzyme Inhibition : Thiazolidines have been explored as inhibitors for α-amylase and urease, with several derivatives showing higher potency than standard inhibitors . This suggests a potential therapeutic application in metabolic disorders.
Properties
Molecular Formula |
C18H17N3O5S |
---|---|
Molecular Weight |
387.4 g/mol |
IUPAC Name |
methyl 4-(2-methoxy-2-oxoethyl)-2-[(1-methylindole-2-carbonyl)amino]-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C18H17N3O5S/c1-21-12-7-5-4-6-10(12)8-13(21)16(23)20-18-19-11(9-14(22)25-2)15(27-18)17(24)26-3/h4-8H,9H2,1-3H3,(H,19,20,23) |
InChI Key |
CXQPYMYTSVUUOG-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2C=C1C(=O)NC3=NC(=C(S3)C(=O)OC)CC(=O)OC |
Origin of Product |
United States |
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